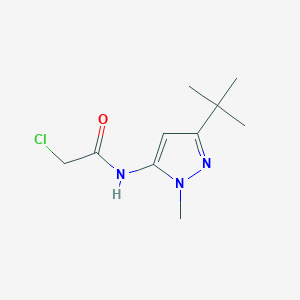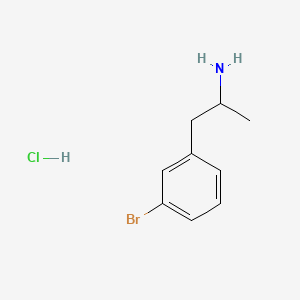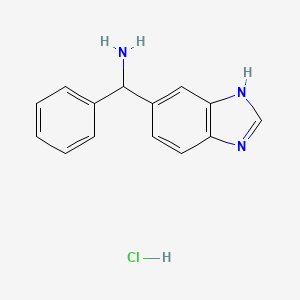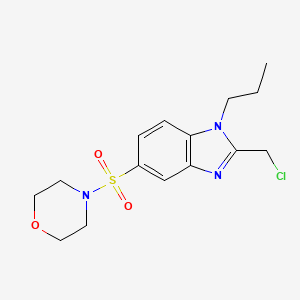
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as EPIS, is an organic compound that has been studied for its potential applications in scientific research. EPIS is a heterocyclic compound, containing both nitrogen and sulfur atoms in its structure, and is classified as an imidazolone. Due to its unique chemical structure, EPIS has been investigated for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. In
Scientific Research Applications
Due to its unique chemical structure, 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been investigated for its potential applications in various scientific research fields. For example, this compound has been used as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) in biochemical studies. This compound has also been studied for its potential as a drug for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, this compound has been used as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds.
Mechanism of Action
The exact mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is still not fully understood. However, it is thought to act as an inhibitor of DHODH, an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound can prevent the formation of pyrimidines, thus leading to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to inhibit the growth of tumor cells, suggesting that it may have potential applications in the treatment of cancer. This compound has also been found to reduce inflammation and modulate the immune system in mice, suggesting that it may have potential applications in the treatment of autoimmune disorders. Additionally, this compound has been found to reduce the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in pharmacology.
Advantages and Limitations for Lab Experiments
The use of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one in laboratory experiments has several advantages. For example, this compound is relatively easy to synthesize and has a relatively low cost. Additionally, this compound has a relatively low toxicity, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has a relatively short half-life, making it difficult to maintain its concentration in experiments. Additionally, this compound is not very soluble in water, making it difficult to dissolve and use in experiments.
Future Directions
There are several potential future directions for research involving 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. For example, further research is needed to investigate the exact mechanism of action of this compound in biochemical and physiological processes. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. Additionally, further research is needed to investigate the potential use of this compound as a tool in medicinal chemistry to investigate the structure-activity relationships of various compounds. Finally, further research is needed to investigate the potential use of this compound as an inhibitor of enzymes involved in the metabolism of drugs.
Synthesis Methods
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can be synthesized in a multi-step process, utilizing various organic reagents. The first step involves the reaction of 3-ethoxypropyl isocyanide and 2-mercaptoethanol to form a thioamide. This thioamide can then be reacted with 1-chloro-3-methyl-2-butene to form a thioester intermediate. Finally, the thioester intermediate is reacted with 2-chloro-4-methyl-1H-imidazole to form this compound as the final product.
properties
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYBJMDYBFRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)CNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)



![3-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B6144537.png)



![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)
![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)